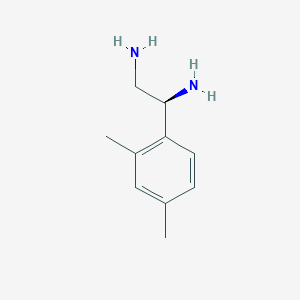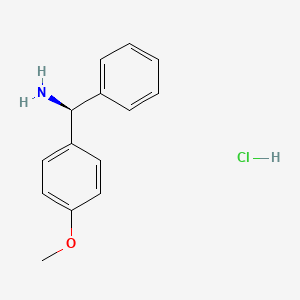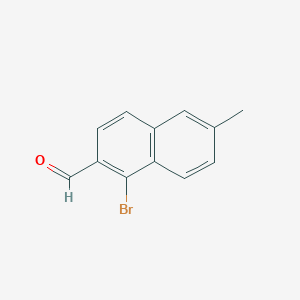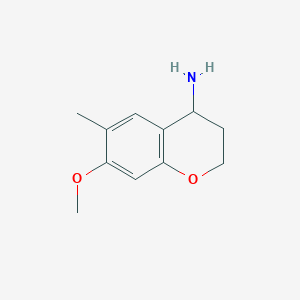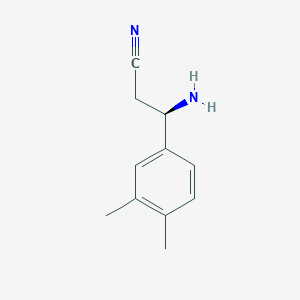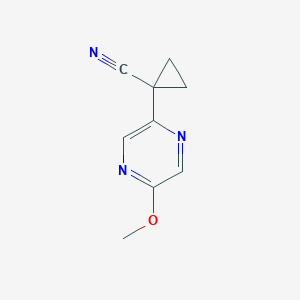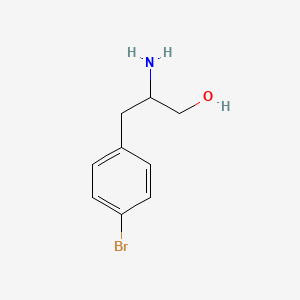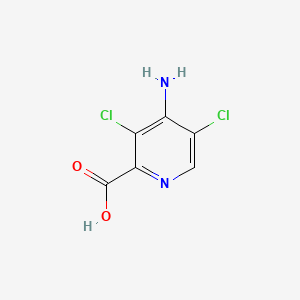
4-Amino-3,5-dichloropyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,5-dichloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloropyridine-2-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with hydrogen peroxide in glacial acetic acid, followed by heating under reflux . Another method involves the use of sodium hydroxide and aqueous sodium formate solutions in a no diaphragm reactor .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
4-Amino-3,5-dichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
4-Amino-3,5-dichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of herbicides and pesticides, particularly for controlling broadleaf weeds
作用机制
The mechanism of action of 4-Amino-3,5-dichloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, it acts as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death . The compound is absorbed by the roots and leaves of plants, where it disrupts normal cellular processes.
相似化合物的比较
Similar Compounds
4-Amino-3,6-dichloropyridine-2-carboxylic acid:
Clopyralid: Another pyridine carboxylic acid herbicide used for controlling broadleaf weeds.
Picloram: A herbicide used for controlling woody plants and broadleaf weeds.
Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness
4-Amino-3,5-dichloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a plant growth regulator and its applications in various fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
66280-95-3 |
|---|---|
分子式 |
C6H4Cl2N2O2 |
分子量 |
207.01 g/mol |
IUPAC 名称 |
4-amino-3,5-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H2,9,10)(H,11,12) |
InChI 键 |
XARSTRKAGOKHMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)
